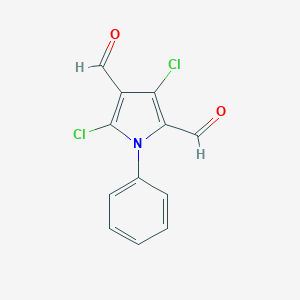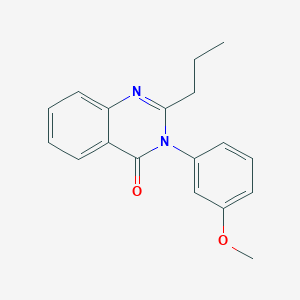
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate, also known as compound 1, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of phosphonate derivatives, which have been extensively studied for their biological activity. Compound 1 has been found to exhibit promising biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth, bacterial cell wall synthesis, and inflammation. Compound 1 has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
Compound 1 has been found to exhibit various biochemical and physiological effects in scientific studies. It has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce the expression of genes involved in cancer cell growth and survival. Compound 1 has also been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis, leading to bacterial cell death. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to exhibit low toxicity in animal models, making it a potential candidate for drug development. However, there are also limitations to using Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 may exhibit different effects in different cell lines or animal models, making it difficult to generalize experimental results.
Future Directions
There are several future directions for research on Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1. One potential direction is to further explore its anticancer activity and investigate its potential as a cancer treatment. Additionally, further research could be conducted to optimize the synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and improve its purity and yield. Furthermore, research could be conducted to better understand the mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and identify its molecular targets. Finally, research could be conducted to investigate the potential of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 as an antimicrobial and anti-inflammatory agent.
Synthesis Methods
Compound 1 can be synthesized using a multistep process involving the reaction of 4-nitrobenzylamine with thiocarbohydrazide to form 1,3,4-thiadiazole-2-amine. The resulting Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate is then reacted with diphenyl phosphonochloridate to form diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino) methylphosphonate. The synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been reported in several scientific publications, and the purity and yield of the Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate can be optimized using various purification techniques.
Scientific Research Applications
Compound 1 has been found to exhibit promising biological activity in various scientific studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. Compound 1 has also been studied for its antimicrobial activity, and it has been found to exhibit potent activity against various bacterial strains. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.
properties
Molecular Formula |
C21H17N4O5PS |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[diphenoxyphosphoryl-(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C21H17N4O5PS/c26-25(27)17-13-11-16(12-14-17)20(23-21-24-22-15-32-21)31(28,29-18-7-3-1-4-8-18)30-19-9-5-2-6-10-19/h1-15,20H,(H,23,24) |
InChI Key |
SDMQERFJFAKIFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)




![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
